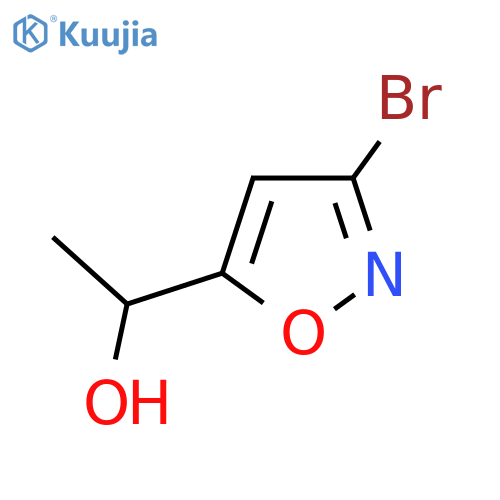Cas no 105174-96-7 (1-(3-Bromo-isoxazol-5-YL)-ethanol)

105174-96-7 structure
商品名:1-(3-Bromo-isoxazol-5-YL)-ethanol
CAS番号:105174-96-7
MF:C5H6BrNO2
メガワット:192.010640621185
MDL:MFCD12913766
CID:2874797
1-(3-Bromo-isoxazol-5-YL)-ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(3-BROMO-ISOXAZOL-5-YL)-ETHANOL
- 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
- 1-(3-bromo-5-isoxazolyl)ethanol
- 3-bromo-5-(1-hydroxyethyl)-isoxazole
- SB30397
- 1-(3-bromo-1,2-oxazol-5-yl)ethanol
- 1-(3-Bromo-isoxazol-5-YL)-ethanol
-
- MDL: MFCD12913766
- インチ: 1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3
- InChIKey: WGLGIWBDQVBWJP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C)O)ON=1
計算された属性
- せいみつぶんしりょう: 190.95819 g/mol
- どういたいしつりょう: 190.95819 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 46.3
- ぶんしりょう: 192.01
1-(3-Bromo-isoxazol-5-YL)-ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-374138-0.1g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 0.1g |
$120.0 | 2023-03-02 | |
| eNovation Chemicals LLC | D969376-500mg |
1-(3-Bromo-isoxazol-5-yl)-ethanol |
105174-96-7 | 95% | 500mg |
$285 | 2024-07-28 | |
| abcr | AB537293-250mg |
1-(3-Bromo-isoxazol-5-yl)-ethanol; . |
105174-96-7 | 250mg |
€342.40 | 2024-08-02 | ||
| abcr | AB537293-1 g |
1-(3-Bromo-isoxazol-5-yl)-ethanol |
105174-96-7 | 1g |
€686.80 | 2022-07-29 | ||
| Enamine | EN300-374138-1.0g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-374138-10.0g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 10.0g |
$1839.0 | 2023-03-02 | |
| Enamine | EN300-374138-0.25g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 0.25g |
$172.0 | 2023-03-02 | |
| Enamine | EN300-374138-5.0g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 5.0g |
$1240.0 | 2023-03-02 | |
| Enamine | EN300-374138-0.05g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 0.05g |
$81.0 | 2023-03-02 | |
| Enamine | EN300-374138-0.5g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |
105174-96-7 | 95% | 0.5g |
$320.0 | 2023-03-02 |
1-(3-Bromo-isoxazol-5-YL)-ethanol 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
105174-96-7 (1-(3-Bromo-isoxazol-5-YL)-ethanol) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:105174-96-7)1-(3-Bromo-isoxazol-5-YL)-ethanol

清らかである:99%
はかる:5g
価格 ($):1723.0